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molecular formula C10H11BrO2 B162266 5-Bromo-2-isopropoxybenzaldehyde CAS No. 138505-25-6

5-Bromo-2-isopropoxybenzaldehyde

Cat. No. B162266
M. Wt: 243.1 g/mol
InChI Key: GRLHVQABEZCTRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093379B2

Procedure details

To a suspension of methyltriphenylphosphonium bromide (41.1 g, 115 mmol) in THF (1.2 L) cooled to −70° C., was added n-butyllithium (123 mmol, 2.5 M in hexanes). The mixture was stirred for a further 10 min, and then allowed to warm up to 0° C. and stir at this temperature for 10 min. The reaction mixture is then cooled again at −50° C., and 5-bromo-2-isopropoxybenzaldehyde (20.0 g, 82.2 mmol) in solution in THF (5 mL) was added. The mixture was stirred for 10 min, then allowed to warm up to room temperature. An ammonium chloride solution was added and the reaction mixture was diluted with a mixture methyl t-butylether/hexane, filtered through celite, and then dried over magnesium sulfate. The solvent was removed in vacuo to afford compound AY (18.9 g) as a pale yellow oil in 95% yield.
Quantity
123 mmol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
41.1 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Four
Name
methyl t-butylether hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[Br:6][C:7]1[CH:8]=[CH:9][C:10]([O:15][CH:16]([CH3:18])[CH3:17])=[C:11]([CH:14]=1)[CH:12]=O.[Cl-].[NH4+]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1.COC(C)(C)C.CCCCCC>[Br:6][C:7]1[CH:8]=[CH:9][C:10]([O:15][CH:16]([CH3:18])[CH3:17])=[C:11]([CH:12]=[CH2:1])[CH:14]=1 |f:2.3,4.5,7.8|

Inputs

Step One
Name
Quantity
123 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OC(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
41.1 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.2 L
Type
solvent
Smiles
C1CCOC1
Step Five
Name
methyl t-butylether hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for a further 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 0° C.
STIRRING
Type
STIRRING
Details
stir at this temperature for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled again at −50° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford compound AY (18.9 g) as a pale yellow oil in 95% yield

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC1=CC(=C(C=C1)OC(C)C)C=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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